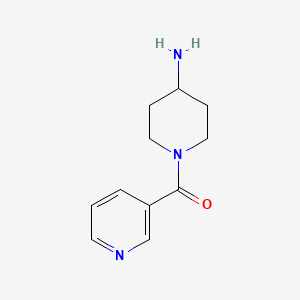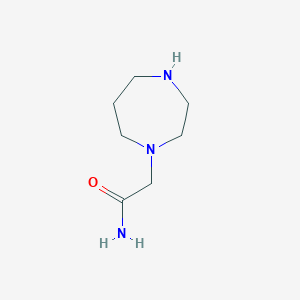![molecular formula C9H11NO2S B7806655 2-Hydroxy-N-[3-(methylthio)phenyl]acetamide](/img/structure/B7806655.png)
2-Hydroxy-N-[3-(methylthio)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-N-[3-(methylthio)phenyl]acetamide is an organic compound featuring a hydroxyl group and an amide functional group Its molecular structure is characterized by a phenyl ring substituted with a methylthio group and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxy-N-[3-(methylthio)phenyl]acetamide can be synthesized through a multi-step reaction process:
Step 1: The initial step involves the nitration of 3-(methylthio)aniline to form 3-(methylthio)nitrobenzene.
Step 2: This intermediate undergoes reduction to yield 3-(methylthio)aniline.
Step 3: Acetylation of 3-(methylthio)aniline with acetic anhydride produces N-[3-(methylthio)phenyl]acetamide.
Step 4:
Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale batch processing. Key considerations include optimizing reaction yields, ensuring the purity of intermediates, and managing waste products effectively.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-N-[3-(methylthio)phenyl]acetamide participates in several types of chemical reactions:
Oxidation: Under specific conditions, the methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: Reduction reactions can target the amide group, converting it to an amine.
Substitution: The hydroxyl group allows for nucleophilic substitution reactions.
Oxidation: Hydrogen peroxide or potassium permanganate are common oxidizing agents.
Reduction: Catalytic hydrogenation or using reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride for chlorination reactions.
Oxidation: Formation of 2-Hydroxy-N-[3-(methylsulfinyl)phenyl]acetamide or 2-Hydroxy-N-[3-(methylsulfonyl)phenyl]acetamide.
Reduction: Conversion to N-[3-(methylthio)phenyl]ethylamine.
Substitution: Derivatives with various substituted groups replacing the hydroxyl group.
Scientific Research Applications
Chemistry: In chemistry, 2-Hydroxy-N-[3-(methylthio)phenyl]acetamide serves as an intermediate in the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology: This compound has potential biological applications due to its structural similarity to biologically active molecules. It is being studied for its interactions with enzymes and proteins, which could lead to the development of novel pharmaceuticals.
Medicine: In medicine, research is exploring its use as a precursor in drug development. Its derivatives may exhibit pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Industrially, this compound is used in the production of specialty chemicals and as a building block in material science.
Mechanism of Action
Molecular Targets and Pathways: The mechanism of action of 2-Hydroxy-N-[3-(methylthio)phenyl]acetamide is related to its ability to interact with biological macromolecules. The hydroxyl and amide groups facilitate binding to specific proteins and enzymes, potentially modulating their activity. Research is ongoing to elucidate the precise molecular pathways involved.
Comparison with Similar Compounds
Similar Compounds:
2-Hydroxy-N-phenylacetamide: Lacks the methylthio group but shares the hydroxyl and amide functionalities.
N-(3-Methylthiophenyl)acetamide: Similar structure but lacks the hydroxyl group.
3-(Methylthio)benzamide: Features the methylthio group but lacks the hydroxyl group.
Uniqueness: 2-Hydroxy-N-[3-(methylthio)phenyl]acetamide is unique due to the presence of both the hydroxyl and methylthio substituents. This combination imparts distinct chemical and biological properties, enhancing its versatility in scientific research and industrial applications.
Properties
IUPAC Name |
2-hydroxy-N-(3-methylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c1-13-8-4-2-3-7(5-8)10-9(12)6-11/h2-5,11H,6H2,1H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPVQZZXFVGUDTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-(3,4-Dichlorophenyl)phenyl]ethan-1-one](/img/structure/B7806583.png)


![3-Methyl-2-[(pyridin-2-ylmethyl)amino]butanoic acid](/img/structure/B7806599.png)


![3-methyl-2-[(propan-2-yl)amino]butanoic acid](/img/structure/B7806624.png)


![N-[2-(2-Hydroxyethoxy)ethyl]piperidine-4-carboxamide](/img/structure/B7806646.png)
![1-[(4-Nitrophenyl)methyl]-DL-proline](/img/structure/B7806665.png)



